4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester is an organic compound with the molecular formula C13H12O4. It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group, a hydroxyl group, and a methoxy group on the naphthalene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The production facilities are equipped with advanced technologies to handle large-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the molecular structure and function of the target molecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester: Similar structure but with additional iodine and methoxy groups.
2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester: Similar structure but with the hydroxyl group at a different position.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
16059-76-0 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 4-hydroxy-8-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-16-12-5-3-4-9-10(12)6-8(7-11(9)14)13(15)17-2/h3-7,14H,1-2H3 |
InChI Key |
XWWNWUWMAGPUKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2O)C(=O)OC |
Origin of Product |
United States |
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